molecular formula C13H22N2O3 B1375984 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine CAS No. 871726-72-6

1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine

Cat. No.: B1375984
CAS No.: 871726-72-6
M. Wt: 254.33 g/mol
InChI Key: OYVVKCJFSGWRSI-NTMALXAHSA-N
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Description

1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine is a useful research compound. Its molecular formula is C13H22N2O3 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (4Z)-4-(dimethylaminomethylidene)-3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-10(8-14(4)5)11(16)9-15/h8H,6-7,9H2,1-5H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVVKCJFSGWRSI-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CN(C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC/C(=C/N(C)C)/C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856519
Record name tert-Butyl (4Z)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871726-72-6
Record name tert-Butyl (4Z)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Application Guide Subject: Chemical Properties, Synthesis, and Synthetic Utility of CAS 871726-72-6 Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine (CAS 871726-72-6) is a critical "enaminone" building block used primarily in the synthesis of fused bicyclic heterocycles. It serves as a masked 1,3-dicarbonyl equivalent, allowing for the rapid construction of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines and related scaffolds found in kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands. This guide details its physicochemical profile, regioselective synthesis, and downstream applications.

Part 1: Structural Analysis & Physicochemical Profile[2]

Chemical Identity

This molecule features a piperidine core protected by a tert-butoxycarbonyl (Boc) group. The defining functionality is the (dimethylamino)methylene group at position 4, conjugated with a ketone at position 3. This "push-pull" alkene system makes the C4-exocyclic carbon highly electrophilic, while the dimethylamino group acts as an excellent leaving group during nucleophilic substitution-cyclization sequences.

PropertyData
IUPAC Name tert-butyl (Z)-4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate
CAS Number 871726-72-6
Molecular Formula C₁₃H₂₂N₂O₃
Molecular Weight 254.33 g/mol
Appearance Yellow to orange solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Reactivity Class Enaminone (Vinylogous amide); 1,3-dielectrophile equivalent
Structural Significance

The molecule exists as a stable E/Z isomer mixture, though the Z-isomer is often stabilized by an intramolecular hydrogen bond potential if a proton source is present, or by dipole minimization.

  • Electrophilic Sites: The exocyclic carbon (C=CHNMe₂) is the "soft" electrophile, susceptible to Michael-type addition. The carbonyl carbon (C=O) is the "hard" electrophile.

  • Regiochemistry: The position of the enaminone at C4 (rather than C2) is dictated by the steric bulk of the N-Boc group during synthesis, which blocks the C2 position.

Part 2: Synthesis & Preparation[5][6][7][8][9][10]

Synthetic Route (Regioselective Condensation)

The synthesis involves the condensation of commercially available 1-Boc-3-piperidone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .

Reaction Logic:

  • Enolization: Thermal enolization of the 3-piperidone occurs.

  • Steric Control: Formation of the enamine at C2 is disfavored due to the bulky N-Boc protecting group. Attack occurs at the C4 methylene.

  • Condensation: The C4 enolate attacks the electrophilic carbon of DMF-DMA, followed by the elimination of methanol.

Standard Operating Procedure (SOP)

Note: This protocol is scalable from gram to kilogram quantities.

Reagents:

  • 1-Boc-3-piperidone (1.0 equiv)

  • DMF-DMA (1.5 – 2.0 equiv)

  • Solvent: Toluene (anhydrous) or neat (solvent-free)

Protocol:

  • Charge: In a reaction vessel equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 1-Boc-3-piperidone in Toluene (5 mL/g).

  • Addition: Add DMF-DMA in a single portion.

  • Reflux: Heat the mixture to reflux (110°C) for 12–16 hours.

    • Process Tip: Monitor by TLC (50% EtOAc/Hexane). The starting material (ketone) will disappear, and a lower Rf yellow spot (enaminone) will appear.

  • Concentration: Cool to room temperature. Remove the solvent and excess DMF-DMA under reduced pressure (rotary evaporator).

  • Purification: The residue is often pure enough for the next step. If solidification is required, trituraten with cold diethyl ether or hexanes.

    • Yield Expectation: 85–95%.

Synthesis Workflow Diagram

SynthesisWorkflow SM 1-Boc-3-piperidone (CAS 98977-36-7) Process Reflux (110°C) 12-16 Hours Toluene SM->Process Reagent DMF-DMA (1.5 equiv) Reagent->Process Workup Evaporation & Trituration Process->Workup - MeOH Product 1-Boc-4-[(Dimethylamino) methylene]-3-oxopiperidine (CAS 871726-72-6) Workup->Product >90% Yield

Figure 1: Synthetic workflow for the preparation of the target enaminone.

Part 3: Synthetic Utility & Applications[2][6][11]

The core value of this molecule lies in its ability to act as a linchpin for fusing heterocyclic rings onto the piperidine scaffold.

Synthesis of Tetrahydro-1H-pyrazolo[4,3-c]pyridines

This is the most common application. Reaction with hydrazines yields pyrazoles fused to the piperidine ring.

  • Reagents: Hydrazine hydrate (

    
    ) or substituted hydrazines (
    
    
    
    ).
  • Mechanism:

    • Michael Addition: The hydrazine nitrogen attacks the exocyclic C=CH carbon, displacing dimethylamine (

      
      ).
      
    • Cyclization: The second nitrogen of the hydrazine attacks the C3 ketone.

    • Dehydration: Loss of water aromatizes the pyrazole ring.

  • Regioselectivity: With substituted hydrazines (e.g., Methylhydrazine), a mixture of regioisomers (1-methyl vs 2-methyl) is possible, though steric factors often favor the 1-substituted product.

Synthesis of Pyrimido[5,4-c]pyridines

Reaction with amidines or guanidines yields fused pyrimidine systems.[1]

  • Reagents: Guanidine HCl, Acetamidine HCl, or Urea.

  • Conditions: Requires a base (NaOEt or KOtBu) in ethanol/methanol reflux.

Divergent Synthesis Pathway Diagram

DivergentSynthesis Core 1-Boc-4-[(Dimethylamino) methylene]-3-oxopiperidine Pyrazole Tetrahydro-1H-pyrazolo [4,3-c]pyridine (JAK Inhibitor Scaffold) Core->Pyrazole + Hydrazines (EtOH, Reflux) Pyrimidine Pyrimido[5,4-c]pyridine (Kinase Inhibitor) Core->Pyrimidine + Amidines/Guanidine (NaOEt, Reflux) Isoxazole Tetrahydroisoxazolo [4,3-c]pyridine Core->Isoxazole + Hydroxylamine (Pyridine, Heat) Nicotinic 3-Amino-4-substituted Piperidines (Reductive Amination) Core->Nicotinic + Primary Amines (NaBH4 reduction)

Figure 2: Divergent synthetic pathways utilizing the enaminone core.

Part 4: Handling, Stability & Safety

Stability Profile
  • Thermal Stability: Stable at room temperature. Can withstand reflux temperatures (110°C) during synthesis but should be stored cold (2–8°C) for long-term preservation to prevent polymerization or hydrolysis.

  • Hydrolytic Sensitivity: The enaminone moiety is susceptible to hydrolysis under acidic aqueous conditions, reverting to the formyl-ketone or decomposing. Store under inert atmosphere (Argon/Nitrogen).

Safety Precautions (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The reaction with hydrazines releases dimethylamine, which has a strong fishy odor and is a secondary amine hazard.

References

  • Sigma-Aldrich. (n.d.). 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine Product Page. Retrieved from (Search CAS: 871726-72-6).

  • Fustero, S., et al. (2012). "Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal." Beilstein Journal of Organic Chemistry, 8, 18–24. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CAS 871726-72-6. Retrieved from

  • ChemicalBook. (2025).[2] Synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from

Sources

Structural Analysis of 3-Oxopiperidine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-oxopiperidine (piperidin-3-one) scaffold represents a "privileged structure" in medicinal chemistry, serving as the critical synthetic junction for numerous alkaloids and kinase inhibitors, most notably the Janus kinase (JAK) inhibitor Tofacitinib . However, unlike its thermodynamically stable 4-oxo isomer, the 3-oxopiperidine system presents unique structural volatility. It is prone to rapid self-condensation, oxidation, and complex hydration equilibria that can confound standard analytical characterization.

This technical guide provides a rigorous structural analysis of 3-oxopiperidine intermediates, detailing the causality between their electronic states and experimental stability. It offers validated protocols for their synthesis, isolation as stable hydrochloride salts, and accurate characterization, ensuring reproducibility in drug discovery campaigns.

Part 1: Structural Dynamics & Stability Profiles

The "Chameleon" Nature of 3-Oxopiperidines

The core challenge in working with 3-oxopiperidines is their existence in a dynamic equilibrium between three distinct forms: the free ketone , the enol , and the gem-diol (hydrate) . Understanding this equilibrium is not merely academic; it dictates the success of isolation and downstream derivatization.

  • Free Base Instability: As a free base, 3-oxopiperidine is highly unstable. The proximity of the nucleophilic amine (even if N-alkylated) to the electrophilic ketone promotes intermolecular self-condensation (dimerization) and oxidative degradation.

  • Salt Stabilization: Protonation of the piperidine nitrogen (e.g., HCl salt) deactivates the amine nucleophile, preventing self-condensation. However, the strong electron-withdrawing effect of the ammonium cation (

    
    ) significantly increases the electrophilicity of the carbonyl carbon.
    
  • Hydration (Gem-Diol Formation): Due to this enhanced electrophilicity, 3-oxopiperidine salts are hygroscopic and readily form stable gem-diols (

    
    ) upon exposure to moisture or in aqueous solvents. This often leads to confusion during NMR analysis, where the expected ketone carbonyl signal is absent.
    
Visualization: Tautomeric & Hydration Equilibria

The following diagram illustrates the dynamic interplay between these forms, highlighting the stabilization provided by acid salt formation.

Tautomerism FreeBase Free Base (Unstable) Prone to Dimerization Salt HCl Salt (Stable Ketone) Electrophilic Carbonyl FreeBase->Salt + HCl Salt->FreeBase + Base Enol Enol Form (Reactive Intermediate) Salt->Enol Tautomerization (Equilibrium) Hydrate Gem-Diol (Hydrate) Stable in Water/Air Salt->Hydrate + H2O (Favored by e- withdrawal)

Figure 1: The structural equilibrium of 3-oxopiperidines.[1] Note that the HCl salt prevents dimerization but favors reversible hydration.

Part 2: Synthetic Pathways & Optimization

Two primary routes are employed to access 3-oxopiperidines.[1] The choice depends on scale and the specific substitution pattern required.

Route A: Dieckmann Condensation (Industrial Standard)

This is the preferred route for large-scale preparation of N-protected 3-oxopiperidines, particularly the 4-carboxylate derivatives used in Tofacitinib synthesis. It involves the intramolecular cyclization of a diester.

Route B: Oxidation of 3-Hydroxypiperidine (Lab Scale)

Suitable for smaller scales or when the 3-hydroxy precursor is readily available. Swern oxidation or TEMPO-mediated oxidation are common, though care must be taken to avoid over-oxidation or racemization if chiral centers are present.

Comparative Analysis of Synthetic Routes
FeatureDieckmann CondensationOxidation (Swern/TEMPO)
Starting Material N-Benzyl glycine ethyl ester + Acrylate3-Hydroxypiperidine
Scalability High (Multi-kg)Low to Medium
Key Intermediate

-Keto ester (stable enol)
Alkoxy-sulfonium salts
Primary Challenge Decarboxylation step (if unsubstituted ketone is needed)Cryogenic conditions (Swern)
Typical Yield 85-95%70-85%
Visualization: Dieckmann Synthesis Workflow

Dieckmann Start Start: N-Benzyl Glycine Ethyl Ester + Ethyl 4-bromobutyrate Step1 Step 1: N-Alkylation (Base, Solvent) Start->Step1 Step2 Step 2: Dieckmann Cyclization (NaH or t-BuOK) Step1->Step2 Inter Intermediate: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Step2->Inter Step3 Step 3: Hydrolysis & Decarboxylation (HCl, Heat) Inter->Step3 Final Final Product: 1-Benzyl-3-oxopiperidine HCl Step3->Final

Figure 2: Step-wise workflow for the Dieckmann condensation route to 3-oxopiperidine HCl.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 1-Benzyl-3-oxopiperidine Hydrochloride

Objective: Isolate the stable hydrochloride salt to prevent self-condensation.

Reagents:

  • N-Benzylglycine ethyl ester

  • Ethyl 4-bromobutyrate (or 4-chlorobutyrate)

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • Solvents: Toluene (anhydrous), Ethanol, Diethyl Ether

  • Acid: Concentrated HCl

Step-by-Step Methodology:

  • Precursor Formation (N-Alkylation):

    • Dissolve N-benzylglycine ethyl ester (1.0 eq) in toluene.

    • Add ethyl 4-bromobutyrate (1.1 eq) and potassium carbonate (2.0 eq).

    • Reflux for 12-16 hours. Monitor by TLC.[1]

    • Checkpoint: Ensure complete consumption of the amine to avoid side reactions in the next step.

    • Filter salts and concentrate to obtain the diester intermediate.

  • Dieckmann Cyclization:

    • Suspend t-BuOK (1.5 eq) in anhydrous toluene at 0°C.

    • Add the diester intermediate dropwise under nitrogen atmosphere.

    • Allow to warm to room temperature and stir for 4 hours. The solution will typically turn orange/brown indicating enolate formation.

    • Quench with glacial acetic acid (carefully) and extract with ethyl acetate.

    • Result: This yields Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate .[2][3][4]

  • Hydrolysis & Decarboxylation:

    • Dissolve the

      
      -keto ester in 6M HCl.
      
    • Reflux vigorously for 4-6 hours. This step hydrolyzes the ester and thermally decarboxylates the

      
      -position.
      
    • Critical Step: Evaporate the solvent in vacuo to dryness. Do not neutralize to free base.

    • Recrystallize the residue from Ethanol/Ether.

  • Isolation:

    • Filter the white to off-white crystalline solid.

    • Yield: Typically 60-75% overall.

    • Storage: Store in a desiccator at -20°C. The salt is hygroscopic.

Part 4: Analytical Characterization & Troubleshooting

Characterizing 3-oxopiperidines requires distinguishing between the ketone and the hydrate.

Diagnostic NMR Signals (DMSO-d6 vs D2O)
Signal TypeChemical Shift (

)
AssignmentInterpretation
Carbonyl (C=O) 200 - 208 ppm C-3 (Ketone)Observed in dry DMSO-d6 or CDCl3. Indicates anhydrous salt.
Gem-Diol (C-OH) 90 - 96 ppm C-3 (Hydrate)Observed in D2O or wet solvents. Indicates hydration.[5][6][7]
Enol (C=C-OH) 160 - 170 ppm C-3 (Enol)Often seen in

-keto esters (intermediate).
Amine Proton 10 - 11 ppm NH+ (Salt)Broad singlet confirming salt formation.

Expert Insight: If your


C NMR shows a peak at ~95 ppm instead of ~205 ppm, you have not failed the synthesis; you have simply formed the hydrate. This is reversible. To see the ketone, dry the sample thoroughly and run in anhydrous DMSO-d6.

Part 5: Case Study – Tofacitinib Synthesis[1]

Tofacitinib (Xeljanz) is a prime example of the utility of the 3-oxopiperidine scaffold. The drug's core contains a cis-3-amino-4-methylpiperidine moiety.

  • Starting Material: The synthesis often begins with Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl (the intermediate from Step 2 above).

  • Chirality Introduction:

    • The 3-oxo group is used to introduce the amine via reductive amination with methylamine.

    • Dynamic Kinetic Resolution (DKR) or specific chiral catalysts are used to set the cis-(3R,4R) stereochemistry relative to the 4-methyl group (introduced via methylation of the

      
      -keto ester).
      
  • Significance: The 3-oxo functionality provides the necessary electrophilic handle to install the nitrogen substituent, while the 4-carboxylate allows for subsequent manipulation (reduction to methyl).

References

  • Dieckmann Condensation Mechanism & Applications Source: Wikipedia / Organic Chemistry Portal [Link]

  • Synthesis of Tofacitinib via 3-Oxopiperidine Intermediates Source: Der Pharma Chemica / Scholars Research Library [Link]

  • Hydration of Heterocyclic Ketones (Gem-Diol Formation) Source: Chemistry LibreTexts [Link]

  • 1-Benzyl-3-piperidone Hydrochloride Hydrate Data Source: PubChem [Link][5]

Sources

Literature review of N-Boc protected enaminone synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-Boc Protected Enaminones for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Boc Enaminones

Enaminones are a highly versatile class of organic compounds featuring a conjugated system of an amino group, a double bond, and a carbonyl group (N-C=C-C=O).[1] This unique structural arrangement confers both nucleophilic and electrophilic properties, establishing them as powerful building blocks in synthetic organic chemistry.[1] The enaminone scaffold is a privileged motif found in numerous pharmaceutical agents, displaying a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects.[1]

The tert-butoxycarbonyl (Boc) protecting group is arguably the most common amine protecting group in non-peptide chemistry.[2] Its prevalence is due to its stability under most basic and nucleophilic conditions and its facile, clean removal under mild acidic conditions, which typically generates only gaseous byproducts.[3][4] The synthesis of N-Boc protected enaminones, therefore, represents a critical intersection of functional group protection and versatile intermediate synthesis, enabling multi-step synthetic campaigns toward complex molecular targets in drug discovery and development.

This guide provides a detailed review of the primary synthetic pathways for preparing N-Boc protected enaminones, focusing on the underlying mechanisms, field-proven experimental protocols, and the rationale behind procedural choices.

Pathway 1: Condensation of 1,3-Dicarbonyl Compounds with Amines

The most direct and widely employed method for synthesizing enaminones is the condensation reaction between a 1,3-dicarbonyl compound (such as a β-ketoester or β-diketone) and a primary or secondary amine.[1][5] This pathway can be conducted in one of two ways for N-Boc protected products: a two-step sequence involving initial enaminone formation followed by N-Boc protection, or a direct condensation using a pre-synthesized N-Boc protected amine.

Core Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a dehydration step to yield the final conjugated enaminone system. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and converting the hydroxyl group of the intermediate into a better leaving group (water).[1][6]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration start 1,3-Dicarbonyl + Amine (R-NH-Boc) inter1 Carbinolamine Intermediate start->inter1 Nucleophilic attack inter2 Protonated Carbinolamine inter1->inter2 Protonation (Acid Catalyst) final N-Boc Enaminone inter2->final Elimination of H2O

Caption: General mechanism for acid-catalyzed enaminone formation.

Catalytic Systems and Conditions

While the condensation can occur thermally, various catalysts are employed to improve reaction rates and yields. The choice of catalyst and conditions often depends on the reactivity of the specific substrates.

A. Lewis Acid and Brønsted Acid Catalysis A plethora of catalysts have been developed to facilitate this transformation under milder conditions. Lewis acids such as Ceric Ammonium Nitrate (CAN), Sc(OTf)₃, Zn(ClO₄)₂, Bi(OTf)₃, and Au(I)/Ag(I) complexes have proven effective.[5][7][8] These catalysts activate the carbonyl group towards nucleophilic attack by the amine.

For instance, Sc(OTf)₃ (5 mol%) has been successfully used for the synthesis of N-substituted β-enamino esters from β-keto esters and amines under solvent-free conditions, with the catalyst being recoverable and reusable.[5] Similarly, a combination of [(PPh₃)AuCl]/AgOTf enables the reaction to proceed at room temperature under solvent-free conditions with low catalyst loading.[8] Boric acid has also been utilized as an inexpensive and eco-friendly catalyst under microwave irradiation.

B. Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of enaminones, often leading to significantly reduced reaction times and improved yields.[9][10] The advantages stem from the efficient and rapid heating of polar molecules by microwave energy.[11] Solvent-free, microwave-assisted syntheses have been reported, which represent a particularly green and efficient approach by eliminating the need for organic solvents and simplifying product isolation.[9] In many cases, these reactions can be performed without any added catalyst, using only the neat reactants.[9]

C. Solvent-Free and Aqueous Conditions There is a strong trend towards developing more environmentally benign synthetic methods. Solvent-free ("neat") reactions, often coupled with microwave irradiation or mechanochemical grinding, offer advantages of simplified workup, reduced waste, and often higher efficiency.[5][7][8][9] Water has also been explored as a green solvent for enaminone synthesis, providing good yields for the reaction of β-ketoesters or 1,3-diketones with primary amines.[5][7]

Comparative Data for Condensation Reactions
Catalyst SystemStarting MaterialsConditionsYield RangeReference
Sc(OTf)₃ (5 mol%)β-keto esters + aminesSolvent-free, RT70-95%[5]
Ceric Ammonium Nitrateβ-dicarbonyls + aminesRT70-93%[5][7]
[(PPh₃)AuCl]/AgOTf (1 mol%)1,3-dicarbonyls + aminesSolvent-free, RT76-98%[8]
Boric Acid (7.5 mol%)Dimedone + aminesMicrowave (400W)High
None1,3-dicarbonyls + aminesMicrowave, Solvent-free>90%[9]
Zn(ClO₄)₂·6H₂OKeto esters + aminesNot specified>70%[5]
LaCl₃·7H₂Oβ-keto carbonyls + aminesCH₂Cl₂, RT85-93%[5]

Pathway 2: The N-Boc Protection Step

The introduction of the Boc group is a fundamental transformation in this context. It can be performed on a pre-formed enaminone or on the starting amine prior to the condensation reaction.

Mechanism of N-Boc Protection

The standard procedure involves the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[2][12] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into carbon dioxide and the tert-butoxide anion, which is a strong enough base to deprotonate the newly acylated amine, yielding the final N-Boc protected product.[2][3]

G Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride Boc2O->Intermediate Product N-Boc Amine Intermediate->Product Collapse & Deprotonation Byproducts CO2 + t-Butoxide Intermediate->Byproducts Leaving Group Decomposition

Caption: Mechanism of amine protection using Boc anhydride.

Experimental Protocol: General N-Boc Protection of an Amine

This protocol is a generalized procedure based on common methods for Boc protection.[2][12][13]

  • Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM). For certain substrates, aqueous or solvent-free conditions can also be employed.[2][12][13]

  • Base Addition: Add a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.1-1.5 eq). In aqueous conditions, a base like sodium hydroxide may be used.[2][13]

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq), either neat or as a solution in the same solvent. The reaction is often initiated at 0 °C and then allowed to warm to room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel if necessary.

Pathway 3: Alternative and Modern Synthetic Routes

While condensation is the dominant method, other innovative strategies have been developed.

Synthesis from Alkynes

Enaminones can be accessed from the reaction of acid chlorides with terminal alkynes under Sonogashira conditions, followed by the in-situ addition of amines to the intermediate alkynones.[7] This provides a modular approach to structurally diverse enaminones.

Photocatalytic Methods

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis.[14] A dual photoredox and nickel catalytic system has been developed to synthesize enaminones from 3-bromochromones and various amines.[14][15][16] This method proceeds under mild conditions and offers access to a range of structurally diverse products with high selectivity.[15][16]

Oxidative Amination

A cobalt-catalyzed oxidative amination of aryl alkenes using amines and a simple chloroform solvent, with tert-butyl hydroperoxide as the oxidant, provides a rapid route to highly functionalized enaminones.[17]

Workflow and Self-Validating Protocols

A robust synthetic protocol is a self-validating system. Key checkpoints, such as TLC monitoring and spectroscopic analysis of intermediates and final products, are crucial for ensuring the reaction is proceeding as expected and that the desired product has been obtained with high purity.

G Start Combine 1,3-Dicarbonyl, Amine, Catalyst, Solvent Reaction Stir at Defined Temperature (RT, Heat, or Microwave) Start->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Quench & Extraction Monitor->Workup Complete Purify Dry, Concentrate, & Purify (Chromatography) Workup->Purify Analyze Characterize Product (NMR, MS, IR) Purify->Analyze End Pure N-Boc Enaminone Analyze->End

Caption: A typical experimental workflow for enaminone synthesis.

Conclusion

The synthesis of N-Boc protected enaminones is a cornerstone for the construction of complex nitrogen-containing molecules, particularly in the pharmaceutical industry. The classical condensation of 1,3-dicarbonyls with amines remains the most prevalent and versatile method, with significant modern advancements in catalysis—including the use of Lewis acids, microwave energy, and green solvents—that have made the process more efficient and environmentally friendly. Alternative routes involving photocatalysis and oxidative aminations are expanding the synthetic toolbox, offering novel pathways to these valuable intermediates. A thorough understanding of the underlying mechanisms and the careful selection of reaction conditions are paramount to achieving high yields and purity, enabling the successful advancement of drug discovery and development programs.

References

  • Mechanism of Enaminone Formation: An In-depth Technical Guide. Benchchem.
  • Proposed mechanism of the β‐enaminone formation for the condensation of...
  • Enamines. Master Organic Chemistry.
  • Enaminone synthesis by amin
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • A brief review on synthesis & applications of β-enamino carbonyl compounds. acgpubs.org.
  • A brief review on synthesis & applications of β-enamino carbonyl compounds.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
  • Recent preparations and synthetic applications of enaminones.
  • Recent advances in visible light-mediated chemical transform
  • Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route | The Journal of Organic Chemistry. ACS Publications.

  • Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. mdpi.com.
  • Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. Semantic Scholar.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • A Convenient Way for the Synthesis of Mono N-Alkyl
  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphon
  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. PMC.
  • General Method for the Synthesis of Enaminones via Nickel Photoc
  • General method for the synthesis of enaminones via photoc
  • General method for the synthesis of enaminones via photoc
  • Enaminone synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave –induced an efficient synthesis of β-enaminones using boric acid as catalyst under solvent-free condition. TSI Journals.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • Three-Component Synthesis of Enaminones Based on Homoveratrilamine and Arom
  • β-enamino ester synthesis by amin
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing.

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Methodological & Application

Application Note: Modular Synthesis of 4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridines via Enaminone Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in various kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. Its partially saturated pyridine ring offers a distinct vector for solubilizing groups, while the fused pyrazole moiety provides critical hydrogen-bonding interactions within enzyme active sites.

This application note details the synthesis of this core via the cyclocondensation of 1-Boc-4-[(dimethylamino)methylene]-3-oxopiperidine (referred to herein as the Enaminone Intermediate ) with hydrazine derivatives. Unlike traditional 1,3-diketone condensations, this method utilizes a "push-pull" enaminone system, offering milder conditions and higher regiochemical predictability.

Key Advantages of This Protocol
  • Modularity: Accommodates various hydrazine substituents (

    
    ) to introduce N-alkylated pyrazoles.
    
  • Mild Conditions: Avoids strong acids/bases, preserving acid-sensitive protecting groups (Boc).

  • Scalability: The workflow is designed for gram-to-kilogram translation with minimal chromatographic purification.

Mechanistic Deconstruction

Understanding the reaction mechanism is vital for troubleshooting and optimizing regioselectivity. The starting material possesses two electrophilic sites: the carbonyl carbon (C3) and the enaminone


-carbon (C4-exocyclic) .

The reaction proceeds via a Michael-type addition-elimination followed by intramolecular cyclodehydration.

Reaction Pathway Analysis
  • Nucleophilic Attack: The terminal nitrogen of hydrazine (the most nucleophilic site) attacks the

    
    -carbon of the enaminone.
    
  • Transamination: The dimethylamino group is eliminated, generating a hydrazine-enamine intermediate.

  • Cyclization: The secondary nitrogen of the hydrazine attacks the ketone carbonyl.

  • Aromatization: Loss of water yields the aromatic pyrazole ring.

Visualization: Reaction Mechanism

ReactionMechanism SM Enaminone Intermediate (1-Boc-4-[(DMA)methylene]-3-oxo) Inter1 Intermediate A (Michael Addition) SM->Inter1 + Hydrazine Hydrazine Hydrazine (NH2-NH-R) Hydrazine->Inter1 Inter2 Intermediate B (Elimination of HNMe2) Inter1->Inter2 - HNMe2 Cyclic Cyclization (Intramolecular Attack) Inter2->Cyclic Product Product (Pyrazolo[4,3-c]pyridine) Cyclic->Product - H2O

Figure 1: Step-wise mechanism from enaminone to fused pyrazole.

Experimental Protocols

Safety Pre-Requisite: Hydrazine Handling

CRITICAL: Hydrazines are potent reducing agents, toxic, and potential carcinogens.[1][2]

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Butyl rubber gloves are recommended over nitrile for extended handling of hydrazine hydrate.

  • Waste: Quench hydrazine waste with dilute bleach (<5% NaOCl) slowly before disposal.[2]

Protocol A: Synthesis with Hydrazine Hydrate (Unsubstituted)

Target: tert-butyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate

Materials
  • Enaminone Intermediate: 1.0 equiv (e.g., 5.0 g, 19.6 mmol)

  • Hydrazine Hydrate (50-60%): 1.2 equiv (e.g., 1.18 g or ~1.2 mL)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) [10 mL/g of substrate]

Procedure
  • Dissolution: Charge the Enaminone Intermediate (5.0 g) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add Ethanol (50 mL) and stir at room temperature (20–25 °C) until a clear yellow/orange solution is obtained.

  • Reagent Addition: Add Hydrazine Hydrate dropwise over 5 minutes. Note: A slight exotherm may be observed.

  • Reaction:

    • Option 1 (Standard): Stir at Room Temperature for 3–4 hours.

    • Option 2 (Fast): Heat to reflux (78 °C) for 60 minutes.

    • Monitoring: Check TLC (5% MeOH in DCM). The starting material (UV active, lower Rf) should disappear; the product (UV active, higher Rf) will appear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • The residue is typically a solid or thick oil.

  • Purification:

    • Triturate the residue with Diethyl Ether or Hexane/EtOAc (9:1).

    • Filter the white/off-white solid.

    • Yield Expectation: 85–95%.

Protocol B: Synthesis with Methylhydrazine (Regioselective Challenge)

Target: tert-butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

When using substituted hydrazines (


), two regioisomers are possible.
  • Isomer 1 (N1-Alkyl): Formed via initial attack of the terminal

    
     on the enamine. (Usually Major).
    
  • Isomer 2 (N2-Alkyl): Formed via initial attack of the substituted

    
     on the enamine (Sterically disfavored).
    
Procedure
  • Setup: Dissolve Enaminone Intermediate (1.0 equiv) in Ethanol (10 V).

  • Cooling: Cool the solution to 0 °C in an ice bath. Lower temperature improves regioselectivity.

  • Addition: Add Methylhydrazine (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT slowly and stir for 12 hours.

  • Analysis: Analyze crude by

    
    H NMR. The N-Me peaks of the isomers typically differ by 0.1–0.3 ppm.
    
  • Purification: If the isomeric ratio is <10:1, purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM). The N1-isomer is typically less polar (elutes first).
    

Optimization & Data Analysis

Solvent Screening Guide

The choice of solvent influences reaction rate and purity.

SolventTempRateYieldComments
Ethanol RTModerateHighRecommended. Green, easy workup.
Methanol RTFastHighGood for solubility, but toxic.
Acetic Acid 50°CFastModPromotes cyclization but risks Boc-deprotection.
THF RefluxSlowModUse only if substrate solubility is poor in alcohols.
Regioselectivity Logic Flow

Use the following logic to determine reaction conditions for substituted hydrazines.

Regioselectivity Start Select Hydrazine R-NH-NH2 CheckR Is R Sterically Bulky? (e.g., t-Butyl, Phenyl) Start->CheckR SmallR R = Methyl/Ethyl CheckR->SmallR No LargeR R = t-Butyl/Aryl CheckR->LargeR Yes Outcome1 Major Product: N1-Isomer (Kinetic Control) SmallR->Outcome1 Run at 0°C Outcome2 Mixture Likely Requires Chromatography LargeR->Outcome2 Run at Reflux

Figure 2: Decision tree for optimizing regiochemistry with substituted hydrazines.

Quality Control & Self-Validation

To ensure the protocol was successful, verify the following analytical markers:

  • TLC: Disappearance of the Enaminone (Yellow spot) and appearance of a fluorescent blue/purple spot (Product) under UV 254nm.

  • 
    H NMR (CDCl
    
    
    
    ):
    • Loss: Dimethylamino singlet (

      
       ~3.1 ppm, 6H).
      
    • Loss: Enamine alkene proton (

      
       ~7.5 ppm, 1H).
      
    • Gain: Pyrazole singlet (

      
       7.3–7.5 ppm, 1H).
      
    • Gain: Broad NH signal (if

      
      ) around 
      
      
      
      10–12 ppm.
  • Mass Spectrometry: Look for

    
    . Note that the product has lost 
    
    
    
    (-44) and gained hydrazine (+32) minus water (-18), resulting in a net mass change of -30 Da relative to the starting enaminone.

References

  • Fancelli, D., et al. (2005). "Synthesis and Structure-Activity Relationships of Pyrazolo[4,3-c]pyridine Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11660232, tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate." PubChem.

  • Sigma-Aldrich. "Safety Data Sheet: Hydrazine Hydrate."

  • Menozzi, G., et al. (1987). "Synthesis of pyrazolo[4,3-c]pyridine derivatives." Journal of Heterocyclic Chemistry.

Sources

Microwave-assisted synthesis involving 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Microwave-Assisted Heterocyclic Synthesis Utilizing 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the use of 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine as a versatile building block in microwave-assisted organic synthesis (MAOS). We delve into the principles of microwave chemistry, explore the reactivity of this specific enaminone, and present step-by-step protocols for the rapid and efficient synthesis of pharmaceutically relevant pyrazole and pyrimidine scaffolds. The methodologies described herein are designed to be robust and reproducible, leveraging the benefits of microwave irradiation to accelerate reaction times, improve yields, and promote greener chemical practices.

Introduction: The Intersection of a Versatile Building Block and an Enabling Technology

The synthesis of novel heterocyclic compounds remains a cornerstone of modern drug discovery. The piperidine ring, in particular, is a privileged scaffold found in numerous approved pharmaceuticals. 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine emerges as a highly valuable and versatile intermediate.[1] Its structure combines a protected piperidine core with a reactive enaminone moiety (a vinylogous amide), making it an ideal precursor for a variety of cyclization reactions.

Traditional synthetic methods often require prolonged reaction times, harsh conditions, and extensive purification. Microwave-assisted organic synthesis (MAOS) has revolutionized this landscape by offering a powerful alternative to conventional heating.[2][3] By utilizing microwave radiation, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing multi-hour processes to mere minutes.[4][5] This efficiency not only enhances productivity but also frequently results in higher product purity, improved yields, and alignment with the principles of green chemistry by reducing energy consumption and solvent usage.[5][6]

This guide will demonstrate how the synergistic combination of the 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine synthon with MAOS technology provides an elegant and powerful platform for the rapid generation of diverse heterocyclic libraries.

Foundational Principles

The Reagent: 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine

The reactivity of this reagent is dictated by the enaminone functional group. This system possesses two electrophilic sites (the carbonyl carbon and the β-carbon of the enamine) and a nucleophilic site (the enamine nitrogen). This dual reactivity allows it to participate in reactions with a wide range of binucleophiles to form various heterocyclic systems. The Boc (tert-butyloxycarbonyl) protecting group provides stability and ensures solubility in common organic solvents, and it can be readily removed under acidic conditions for further functionalization.

The reagent is typically prepared by the condensation of 1-Boc-3-oxopiperidine with an aminomethylating agent such as dimethylformamide dimethyl acetal (DMF-DMA).[7]

Microwave-Assisted Organic Synthesis (MAOS): The "Why"

Unlike conventional heating, which relies on slow conduction and convection, microwave heating transfers energy directly to polar molecules within the reaction mixture. This process, known as dielectric heating, is far more efficient and uniform.[2][5]

Key Advantages of MAOS:

  • Rate Acceleration: Reactions can be completed in minutes instead of hours.[3]

  • Higher Yields: Reduced reaction times minimize the formation of degradation byproducts.[3][8]

  • Improved Purity: Fewer side reactions lead to cleaner reaction profiles and simpler purification.[5]

  • Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures high reproducibility.[3]

  • Greener Chemistry: Lower energy consumption and the potential for solvent-free reactions contribute to more sustainable practices.[4][6]

Application Protocol I: Rapid Synthesis of Piperidinyl-Pyrazoles

The reaction of enaminones with hydrazines is a classic and highly efficient method for constructing pyrazole rings. This protocol outlines a microwave-assisted approach that yields the desired products with exceptional speed.[9][10]

Reaction Mechanism

The reaction proceeds via an initial nucleophilic attack of the hydrazine at the β-carbon of the enaminone (Michael addition), followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic pyrazole ring.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node R1 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine I1 Michael Adduct Intermediate R1->I1 R2 Substituted Hydrazine (R-NHNH2) I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P1 1-Boc-Piperidinyl-Pyrazole I2->P1 Elimination (-Me2NH, -H2O) BP1 Dimethylamine + H2O reagent1 Microwave (µW) Ethanol, Acetic Acid (cat.) reagent1->I1

Caption: Mechanism for pyrazole synthesis.

Step-by-Step Protocol
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine (1.0 mmol, 254.3 mg).

  • Solvent Addition: Add anhydrous ethanol (4.0 mL).

  • Reactant Addition: Add the corresponding substituted hydrazine (e.g., phenylhydrazine, 1.1 mmol, 119 mg).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in a scientific microwave reactor. Irradiate the mixture under the conditions specified in Table 1 (a typical starting point is 120 °C for 10 minutes with power modulation to maintain temperature).

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure piperidinyl-pyrazole product.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Reaction Parameter Table
EntryHydrazine (R-NHNH₂)Temp (°C)Time (min)Yield (%)
1Hydrazine hydrate1201085-95
2Phenylhydrazine1201088-96
34-Chlorophenylhydrazine1301582-90
4Methylhydrazine110880-92
Note: Yields are representative and may vary based on the specific microwave system and purification efficiency.

Application Protocol II: Efficient Synthesis of Piperidinyl-Pyrimidines

The enaminone scaffold is also an excellent precursor for the synthesis of pyrimidine rings when reacted with amidines, ureas, or guanidines.[7] This protocol details the rapid synthesis of N-Boc-piperidinyl-pyrimidines.

General Reaction Workflow

Caption: General workflow for pyrimidine synthesis.

Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vial with a stir bar, combine 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine (1.0 mmol, 254.3 mg) and the appropriate amidine hydrochloride salt (e.g., guanidine hydrochloride, 1.2 mmol, 115 mg).

  • Base and Solvent: Add a suitable base such as sodium ethoxide (2.5 mmol, 170 mg) and a high-boiling polar solvent like N,N-Dimethylformamide (DMF) or ethanol (4.0 mL).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at high temperature (e.g., 150 °C for 20 minutes). Monitor the reaction progress by TLC or LC-MS if possible.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired substituted pyrimidine.

  • Characterization: Verify the final structure using appropriate analytical methods.

Data Summary for Pyrimidine Synthesis
EntryReagent (Amidine Source)BaseSolventTemp (°C)Time (min)Yield (%)
1Guanidine HClNaOEtEtOH1502075-85
2Acetamidine HClNaOEtEtOH1402570-80
3Benzamidine HClK₂CO₃DMF1603065-78

Experimental Best Practices and Troubleshooting

  • Safety First: Always use a dedicated scientific microwave reactor designed for chemical synthesis. These instruments have built-in pressure and temperature sensors to prevent vial failure. Never use a domestic microwave oven.

  • Solvent Choice: Polar solvents (e.g., EtOH, DMF, NMP, water) are most effective for microwave heating. Choose a solvent with a boiling point significantly higher than the target reaction temperature to build sufficient pressure safely.

  • Reaction Optimization: For a new reaction, it is advisable to first hold the temperature constant and vary the reaction time. Once an optimal time is found, the temperature can be varied to further improve the yield or reduce byproducts.

  • Stirring: Efficient magnetic stirring is crucial to prevent localized hot spots and ensure uniform temperature distribution throughout the reaction mixture.

  • Troubleshooting Low Yields:

    • Increase Temperature/Time: The reaction may require more energy input.

    • Check Reagent Purity: Ensure starting materials are pure and dry.

    • Change Solvent: A more polar solvent may couple more efficiently with the microwave field.

    • Adjust Stoichiometry: An excess of the more volatile or less stable reactant may be necessary.

Conclusion

1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine is a powerful and versatile synthon for the construction of complex heterocyclic systems. When combined with the speed and efficiency of microwave-assisted synthesis, it provides an unparalleled platform for accelerating discovery chemistry. The protocols outlined in this guide demonstrate a rapid, high-yield, and reproducible pathway to valuable piperidinyl-pyrazole and -pyrimidine scaffolds, enabling chemists to quickly generate novel compound libraries for screening in drug development programs.

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
  • ResearchGate. (2024, October 12). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • PubMed. (2024, September 20). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review.
  • Royal Society of Chemistry. (2024, February 13). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • Taylor & Francis Online. (n.d.). Microwave-assisted synthesis of nitrogen-containing heterocycles.
  • International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • NIH National Library of Medicine. (n.d.). Microwave assisted synthesis of five membered nitrogen heterocycles.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Life Science Journal. (2012, February 1). Microwave-Assisted Synthesis of Novel Pyrazole, Pyrimidine and Pyrazolo[1,5-a]pyrimidines Containing Aryl Sulfone Moiety.
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation.
  • Sigma-Aldrich. (n.d.). 1-Boc-3-[(Dimethylamino)methylene]-4-oxopiperidine.
  • PubChem. (n.d.). 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine.

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Troubleshooting & Optimization

Troubleshooting low conversion rates in enaminone condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Enaminone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during enaminone condensation reactions. As a versatile and pivotal intermediate in organic synthesis, the successful formation of enaminones is critical for the construction of a wide array of biologically active heterocyclic compounds and natural products.[1][2] This resource offers field-proven insights and evidence-based protocols to help you navigate the complexities of this fundamental transformation.

Understanding the Foundation: The Enaminone Condensation Mechanism

The condensation of a 1,3-dicarbonyl compound with a primary or secondary amine is a cornerstone for synthesizing β-enaminones.[2] The reaction is an equilibrium process that typically requires acid catalysis to facilitate both the initial nucleophilic addition of the amine to a carbonyl group and the subsequent dehydration step to form the final enaminone product.[3][4] The removal of water is crucial to drive the equilibrium towards the product.[3][4]

Enaminone_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Carbinolamine Carbinolamine Intermediate 1,3-Dicarbonyl->Carbinolamine + Amine (Acid Catalyst) Amine Amine (1° or 2°) Amine->Carbinolamine Iminium Iminium Ion (from 2° amine) Carbinolamine->Iminium - H₂O Water Water Carbinolamine->Water Enaminone Enaminone Iminium->Enaminone - H⁺

Caption: Generalized mechanism of acid-catalyzed enaminone formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low conversion rates in enaminone condensation reactions.

Q1: My reaction has a very low yield, and I'm recovering most of my starting material. What are the primary factors I should investigate?

A1: Low conversion is a common hurdle. A systematic approach to troubleshooting is the most effective way to identify the root cause.

  • Inadequate Water Removal: The condensation reaction produces water, and its presence can shift the equilibrium back towards the starting materials.[3][4]

    • Solution: Employ a Dean-Stark apparatus for azeotropic removal of water, especially when using solvents like toluene or xylene. Alternatively, the use of dehydrating agents such as molecular sieves or titanium tetrachloride (TiCl₄) can be highly effective.[3][4] TiCl₄ is particularly useful as it scavenges water as it is formed.[3]

  • Suboptimal Catalyst Choice or Concentration: While often acid-catalyzed, the choice and amount of catalyst are critical.

    • Solution: For many reactions, mild acidic conditions (pH 4-5) are optimal.[3] Catalysts like formic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids such as FeCl₃ can be effective.[1][5] It is crucial to perform a catalyst screen to find the most suitable one for your specific substrates.

  • Incorrect Reaction Temperature: Temperature plays a significant role in reaction kinetics and equilibrium.

    • Solution: Many enaminone syntheses require elevated temperatures to proceed at a reasonable rate and to facilitate water removal.[6] However, excessively high temperatures can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Purity of Reactants and Solvents: Impurities, especially moisture in the starting materials or solvent, can significantly hinder the reaction.

    • Solution: Ensure all reactants are pure and that solvents are anhydrous. Distill solvents and dry them over appropriate drying agents if necessary.

Q2: I'm observing the formation of multiple byproducts. What are the likely side reactions, and how can I suppress them?

A2: The formation of byproducts is a clear indicator of non-selective reaction conditions. Here are some common side reactions and mitigation strategies:

  • Self-Condensation of the Ketone: Methyl ketones, in particular, can undergo self-condensation.[3]

    • Solution: The addition of a water scavenger like TiCl₄ can effectively suppress this side reaction by favoring the formation of the enaminone.[3]

  • Michael Addition: Enaminones are nucleophilic and can participate in Michael additions if there are suitable acceptors in the reaction mixture.[3]

    • Solution:

      • Stoichiometry Control: Precise control over the reactant stoichiometry is essential.

      • Temperature Management: Running the reaction at lower temperatures can sometimes favor the desired kinetic product over the thermodynamic Michael adduct.[3]

  • Imine Formation (with Primary Amines): When using a primary amine, the formation of a stable imine can be a competing reaction.[3]

    • Solution: While enaminones can be formed from primary amines, the conditions need to be carefully optimized. For the synthesis of N,N-disubstituted enaminones, using a secondary amine (e.g., pyrrolidine, morpholine) is the standard approach.[3][4]

Q3: My enaminone product appears to be decomposing during purification by column chromatography. What are my options?

A3: Enaminones can be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.[7]

  • Use of Basic or Neutralized Media:

    • Basic Alumina: This is an excellent alternative to silica gel for purifying acid-sensitive compounds.[7]

    • Neutralized Silica Gel: You can prepare a slurry of silica gel with your eluent containing a small amount of a volatile base, such as 1-2% triethylamine, to neutralize the acidic sites.[7]

  • Alternative Purification Techniques:

    • Crystallization: If your product is a solid, crystallization can be a highly effective purification method that avoids the issues associated with chromatography.

    • Distillation: For volatile enaminones, distillation under reduced pressure can be a suitable purification strategy.

Experimental Protocols and Data

Protocol 1: General Procedure for Enaminone Synthesis using a Dean-Stark Apparatus

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq.), the amine (1.0-1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Add a suitable solvent that forms an azeotrope with water (e.g., toluene, benzene).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC analysis indicates the complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by crystallization, distillation, or column chromatography on basic alumina or neutralized silica gel.

Table 1: Influence of Catalyst on a Model Enaminone Condensation

The following table illustrates the effect of different catalysts on the yield of a model reaction between a β-ketoaldehyde and a primary amine.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneWater2524<10
2FeCl₃ (50)Water251285[1]
3AlCl₃ (50)Water251278[1]
4AcOH (50)Water251275[1]
5Formic Acid (cat.)MethanolReflux1>95[5]

Data is illustrative and may vary based on specific substrates.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low conversion rates in enaminone condensation reactions.

Troubleshooting_Workflow start Low Conversion Rate Observed check_water Is water being effectively removed? start->check_water implement_removal Implement Dean-Stark, add molecular sieves, or use TiCl₄. check_water->implement_removal No optimize_catalyst Is the catalyst optimal? check_water->optimize_catalyst Yes implement_removal->optimize_catalyst screen_catalysts Screen acid catalysts (e.g., p-TsOH, FeCl₃, formic acid). optimize_catalyst->screen_catalysts No adjust_temp Is the temperature appropriate? optimize_catalyst->adjust_temp Yes screen_catalysts->adjust_temp optimize_temp Optimize temperature based on TLC monitoring. adjust_temp->optimize_temp No check_purity Are reactants and solvents pure and dry? adjust_temp->check_purity Yes optimize_temp->check_purity purify_reagents Purify starting materials and use anhydrous solvents. check_purity->purify_reagents No success Improved Conversion Rate check_purity->success Yes purify_reagents->success

Caption: A step-by-step workflow for troubleshooting low yields.

References

  • Prakasham, A. P., Gangwar, M. K., & Ghosh, P. (n.d.). Proposed mechanism of the β‐enaminone formation for the condensation of... ResearchGate. Retrieved February 14, 2026, from [Link]

  • Wan, J.-P., et al. (2013). Water-Promoted Synthesis of Enaminones: Mechanism Investigation and Application in Multicomponent Reactions. Synthetic Communications, 43(18), 2475–2483. [Link]

  • BenchChem. (2025).
  • Pal, T., et al. (n.d.). Optimization of α-amino-enone formation from primary amine. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Fiveable. (n.d.). Carbonyl Condensations with Enamines: The Stork Enamine Reaction. Fiveable. Retrieved February 14, 2026, from [Link]

  • BenchChem. (2025).
  • Ashenhurst, J. (2025, April 16). Enamines – Formation, Properties, and Reactions. Master Organic Chemistry. [Link]

  • Aziz, J. B., et al. (2014). Scheme 1. Synthesis of b-enaminones by the condensation reaction of b-diketones with anilines in the presence of formic acid. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Shanif, M., et al. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]

  • Wikipedia. (n.d.). Pyridines. Wikipedia. Retrieved February 14, 2026, from [Link]

  • Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent preparations and synthetic applications of enaminones. Tetrahedron, 59(43), 8463–8480. [Link]

  • Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. [Link]

  • American Chemical Society. (2026, January 23). Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza. [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved February 14, 2026, from [Link]

  • Al-Mousawi, S. M., et al. (2011). Green technologies in organic synthesis: self-condensation of enamines, enaminones and enaminoesters under microwave irradiation in ionic liquid. Journal of Sulfur Chemistry, 32(3), 267–277. [Link]

  • Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. ResearchGate. [Link]

  • American Chemical Society. (2026, February 4). Ring-Opening/Friedel–Crafts Cascade of Benzylcyclobutanones toward Naphthalenes. [Link]

  • García, I. L., et al. (2025, July 29). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Reddit. (2020, February 26). Synthesis - General tips for improving yield? r/chemistry. [Link]

  • Beilstein Journals. (2025, July 29). General method for the synthesis of enaminones via photocatalysis. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-Boc Enaminones

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of N-Boc Enaminones

N-Boc enaminones are versatile intermediates in modern organic synthesis, prized for their unique reactivity which bridges the properties of enamines and enones. The tert-butoxycarbonyl (Boc) protecting group is integral to their application, offering stability under various conditions while being readily removable with mild acid.[1][2] For researchers engaged in complex multi-step syntheses, rapid and unambiguous characterization of these intermediates is paramount. Mass spectrometry (MS), particularly with tandem MS (MS/MS) capabilities, stands as a cornerstone technique for this purpose.[3]

However, the structural elucidation of N-Boc enaminones is not always straightforward. The energetically unstable molecular ions formed during ionization are prone to extensive fragmentation, yielding a complex array of product ions.[4][5] This guide provides an in-depth analysis of the characteristic fragmentation patterns of N-Boc enaminones. We will dissect the interplay between the protecting group and the core enaminone scaffold, offer a comparative analysis against other protecting groups, and present a validated experimental workflow for acquiring high-fidelity fragmentation data. Our goal is to move beyond a simple catalog of fragments and explain the causality behind the observed cleavages, empowering you to interpret your spectra with confidence.

The Signature Fragmentation of the N-Boc Group: A Predictable Cascade

The fragmentation of the N-Boc group is a well-documented and highly predictable process, serving as a primary diagnostic tool. Upon protonation, typically at a carbonyl oxygen or the nitrogen atom, the Boc group undergoes a characteristic cascade of neutral losses.[1]

The fragmentation is initiated by the facile cleavage of the protonated carbamate, which triggers the elimination of gaseous isobutylene (56 Da) and carbon dioxide (44 Da).[1][6] This process results in two hallmark neutral losses from the protonated molecular ion ([M+H]⁺):

  • Loss of Isobutylene (-56 Da): A primary fragmentation event leading to a carbamic acid intermediate ([M+H-56]⁺). This cleavage is often described as a McLafferty-like rearrangement.[7]

  • Loss of the entire Boc group (-100 Da): This corresponds to the combined loss of isobutylene and carbon dioxide ([M+H-100]⁺), resulting in the protonated, unprotected amine.[6]

The observation of a significant M-56 peak is a strong indicator of a Boc-protected amine.[7] It is crucial to recognize that these fragmentation events can occur with relatively low energy, sometimes even within the ion source, which can complicate the identification of the molecular ion.[5][8]

Boc_Fragmentation M_H [M+H]⁺ (Protonated N-Boc Enaminone) M_H_56 [M+H-56]⁺ (Carbamic Acid Intermediate) M_H->M_H_56 - C₄H₈ (56 Da) M_H_100 [M+H-100]⁺ (Unprotected Enaminone) M_H->M_H_100 - C₄H₈ & - CO₂ (100 Da) M_H_56->M_H_100 - CO₂ (44 Da)

Caption: General fragmentation cascade of the N-Boc group.

Core Enaminone Fragmentation: Beyond the Protecting Group

Once the Boc group is cleaved (formally, the [M+H-100]⁺ ion), the fragmentation of the underlying enaminone core becomes prominent. Enaminone fragmentation is governed by the stability of the resulting ions and neutral species, often involving cleavages alpha to the carbonyl group and charge-remote fragmentations.[9][10]

Key fragmentation pathways for a generic enaminone structure include:

  • Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon atom can break, leading to the formation of a stable acylium ion.[11][12]

  • Retro-Diels-Alder (RDA) type reactions: For cyclic enaminones, RDA reactions can lead to characteristic fragmentation patterns that reveal the structure of the ring system.

  • Cleavage of the vinylogous amide system: The C-N and C=C bonds within the enaminone system can cleave, providing information about substituents on both the nitrogen and the carbon backbone.

The specific fragments observed are highly dependent on the substitution pattern of the enaminone.

Comparative Analysis: How N-Boc Differs from Other Protecting Groups

The choice of N-protecting group significantly influences the fragmentation spectrum. Understanding these differences is crucial for distinguishing between potential structures in complex reaction mixtures.

Protecting GroupCommon NameMass (Da)Characteristic Neutral Loss / Fragment IonFragmentation Mechanism
tert-Butoxycarbonyl Boc 100.12-56 (isobutylene) , -100 (isobutylene + CO₂) Acid-catalyzed elimination, McLafferty-type rearrangement.[1][6][7]
Benzyloxycarbonyl Cbz or Z134.13-91 (tropylium ion, C₇H₇⁺) , -108 (benzyl alcohol)Benzylic cleavage to form the highly stable tropylium cation.
Acetyl Ac42.04-42 (ketene), -43 (acetyl cation)Alpha-cleavage or loss of ketene via rearrangement.
9-Fluorenylmethoxycarbonyl Fmoc222.24+179 (dibenzofulvene cation) Base-catalyzed elimination in solution; in MS, cleavage to form a stable dibenzofulvene-related ion.

The N-Boc group's fragmentation is distinct due to the multi-step neutral loss cascade, which provides a clear and often abundant signature. In contrast, Cbz fragmentation is dominated by the formation of the m/z 91 tropylium ion, while acetyl groups show a simple loss of ketene.

Experimental Protocol: A Validated Workflow for MS/MS Analysis

Acquiring high-quality, reproducible fragmentation data requires a carefully optimized experimental protocol. The following workflow is designed for electrospray ionization (ESI) on a quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer.

Workflow cluster_prep 1. Sample Preparation cluster_infusion 2. Infusion & MS1 Scan cluster_msms 3. MS/MS Acquisition cluster_analysis 4. Data Analysis Sample Dissolve sample (1 mg/mL) in 50:50 Acetonitrile:Water + 0.1% Formic Acid Dilute Dilute to 1-10 µg/mL in the same solvent Sample->Dilute Infuse Infuse sample at 5-10 µL/min (Positive ESI mode) MS1 Acquire full MS1 scan (e.g., m/z 100-1000) Infuse->MS1 Confirm_MH Confirm [M+H]⁺ ion and check for in-source fragmentation (M-56, M-100) MS1->Confirm_MH Isolate Isolate [M+H]⁺ precursor ion (Isolation width: 1-2 Da) Fragment Apply Collision-Induced Dissociation (CID) (Use a stepped or ramped collision energy, e.g., 10-40 eV) Isolate->Fragment Acquire_MS2 Acquire MS2 product ion spectrum Fragment->Acquire_MS2 Identify_Frags Identify characteristic fragments: [M+H-56]⁺, [M+H-100]⁺, and core enaminone fragments Acquire_MS2->Identify_Frags Propose Propose fragmentation pathways Identify_Frags->Propose

Caption: Experimental workflow for MS/MS analysis of N-Boc enaminones.

Step-by-Step Methodology & Rationale
  • Sample Preparation:

    • Protocol: Dissolve the purified N-Boc enaminone in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a concentration of approximately 1 mg/mL. Perform a subsequent dilution to a final concentration of 1-10 µg/mL for infusion.

    • Rationale: Acetonitrile and water are common ESI solvents that promote efficient ionization. Formic acid is added to ensure the analyte is protonated in the positive ion mode, which is essential for observing the characteristic fragmentation patterns.[8]

  • Infusion and MS1 Scan:

    • Protocol: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min. Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion, [M+H]⁺.

    • Rationale: Direct infusion provides a steady stream of ions, allowing for optimization of source parameters. The primary goal of the MS1 scan is to confirm the mass of the target compound and to assess the degree of in-source fragmentation. If significant [M+H-56]⁺ or [M+H-100]⁺ ions are observed in the MS1 spectrum, it indicates that the source conditions are too harsh, and parameters like capillary voltage or source temperature should be reduced.[8]

  • MS/MS Acquisition:

    • Protocol: Set the mass spectrometer to MS/MS mode. Isolate the [M+H]⁺ ion using a narrow isolation window (e.g., 1-2 Da). Apply collision-induced dissociation (CID) to fragment the isolated ions.

    • Rationale: Isolation of the specific precursor ion ensures that the resulting fragment spectrum is derived solely from the compound of interest.

    • Expert Insight: Instead of using a single collision energy, it is highly advantageous to use a ramped or stepped collision energy (e.g., ramping from 10 to 40 eV). This approach allows for the observation of both low-energy fragments (like the initial loss of isobutylene) and higher-energy fragments (from the core enaminone structure) within a single experiment, providing a much richer dataset.

  • Data Analysis:

    • Protocol: Analyze the resulting product ion spectrum. Identify the key fragments corresponding to the neutral losses of 56 Da and 100 Da. Subsequently, analyze the lower mass fragments to deduce the fragmentation pattern of the enaminone core.

    • Rationale: This systematic approach confirms the presence of the Boc group first, then uses the remaining fragments to piece together the rest of the molecular structure. This self-validating system ensures that the interpretation is internally consistent.

Conclusion

The mass spectrometric fragmentation of N-Boc enaminones is a predictable and informative process dominated by the characteristic neutral losses of isobutylene (56 Da) and the full Boc group (100 Da). By understanding the interplay between the protecting group's fragmentation cascade and the subsequent cleavage of the enaminone core, researchers can confidently characterize these important synthetic intermediates. A comparative awareness of how other protecting groups behave under MS/MS conditions further sharpens this analytical capability. The provided experimental workflow, emphasizing the use of ramped collision energy, offers a robust method for acquiring comprehensive and high-fidelity fragmentation data, accelerating research and development in synthetic and medicinal chemistry.

References

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Available at: [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Center for Biotechnology Information. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Studies in mass spectrometry. Part XII. Mass spectra of enamines. Royal Society of Chemistry. Available at: [Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. PubMed. Available at: [Link]

  • Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Wisconsin-La Crosse. Available at: [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

  • Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections. ResearchGate. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available at: [Link]

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A Comparative Guide to the Synthesis of 3-Oxopiperidine Enaminones: Bredereck's Reagent vs. DMF-DMA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Enaminones are a pivotal class of organic compounds, characterized by the conjugated system N-C=C-C=O. This structural motif imparts a unique electronic richness, making them exceptionally versatile intermediates in synthetic organic chemistry. They serve as crucial building blocks for the synthesis of a wide array of heterocyclic systems, including pyridines and pyrazoles, which are core scaffolds in numerous pharmaceutical agents.[1][2] The 3-oxopiperidine scaffold, in particular, is a privileged structure in medicinal chemistry. Its derivatization into an enaminone opens a gateway to novel chemical diversity for drug discovery programs.

The synthesis of these valuable intermediates is commonly achieved through the condensation of a ketone with a formylating agent. Among the most prevalent reagents for this transformation are N,N-dimethylformamide dimethyl acetal (DMF-DMA) and tert-butoxybis(dimethylamino)methane, famously known as Bredereck's reagent. While both can yield the desired enaminone, their reactivity profiles, operational requirements, and substrate scope differ significantly.

This guide provides an in-depth, objective comparison of Bredereck's reagent and DMF-DMA for the synthesis of 3-oxopiperidine enaminones. We will delve into their reaction mechanisms, compare their performance based on experimental data, and provide practical protocols to assist researchers, scientists, and drug development professionals in making an informed choice for their specific synthetic challenges.

Reagent Overview and Mechanistic Insights

The choice between Bredereck's reagent and DMF-DMA hinges on understanding their fundamental differences in reactivity, which originate from their distinct chemical structures and the byproducts they generate.

Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane)

Bredereck's reagent is a highly reactive aminal ester, recognized as a powerful aminomethylenating agent for the formylation of active methylene (CH₂) and amine (NH₂) groups.[3] Its enhanced reactivity is its defining feature, making it particularly effective for substrates with weakly acidic C-H bonds.[4]

The key to its power lies in its mechanism. Upon heating, or in the presence of a proton source, the reagent dissociates to generate a strongly basic tert-butoxide anion and a reactive tetramethylformamidinium ion.[5][6] The tert-butoxide is a significantly stronger base than the methoxide generated from DMF-DMA, enabling it to deprotonate even weakly acidic α-carbons of ketones like 3-oxopiperidine efficiently.[4][5] The resulting enolate then readily attacks the electrophilic formamidinium ion, leading to an adduct that eliminates dimethylamine to furnish the final enaminone product.[5][7]

Bredereck_Mechanism Mechanism of Enaminone Formation with Bredereck's Reagent cluster_0 Step 1: Reagent Activation & Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination BR Bredereck's Reagent (t-BuOCH(NMe₂)₂) tBuO tert-Butoxide (t-BuO⁻) BR->tBuO Dissociation Formamidinium Formamidinium Ion [CH(NMe₂)₂]⁺ BR->Formamidinium Ketone 3-Oxopiperidine Enolate Piperidine Enolate Ketone->Enolate Deprotonation Adduct Tetra-alkylated Adduct Enolate_c->Adduct Attack Enaminone 3-Oxopiperidine Enaminone HNMe2 Dimethylamine (HNMe₂) Adduct_c->Enaminone β-Elimination caption Mechanism with Bredereck's Reagent.

Caption: Mechanism with Bredereck's Reagent.

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

DMF-DMA is arguably the most common and versatile reagent for enaminone synthesis.[8] It functions as a one-carbon synthon and an effective aminomethylenating agent.[2][9] Its reactivity stems from the electrophilic central carbon, which is susceptible to nucleophilic attack.

The reaction with a ketone like 3-oxopiperidine proceeds via the nucleophilic attack of the ketone's enol or enolate form on the central carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol to form the stable enaminone.[2][10] Unlike Bredereck's reagent, DMF-DMA does not generate a strong base in situ. The reaction relies on the inherent acidity of the ketone's α-protons. For highly acidic substrates like β-dicarbonyl compounds, this reaction can proceed under very mild, solvent-free conditions at room temperature. However, for less activated ketones, such as 3-oxopiperidine, thermal energy (e.g., refluxing in a high-boiling solvent like xylene) is typically required to drive the reaction to completion.[11]

DMFDMA_Mechanism Mechanism of Enaminone Formation with DMF-DMA cluster_0 Step 1: Enolization cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Ketone 3-Oxopiperidine Enol Enol Tautomer Ketone->Enol Tautomerization (Heat/Acid cat.) DMFDMA DMF-DMA Intermediate1 Hemiaminal Ether Intermediate Enol_c->Intermediate1 Attack Enaminone 3-Oxopiperidine Enaminone MeOH Methanol (2 eq.) Intermediate1_c->Enaminone Elimination caption Mechanism with DMF-DMA.

Caption: Mechanism with DMF-DMA.

Head-to-Head Performance Comparison

The practical choice between these two reagents depends on a careful evaluation of several factors, including substrate reactivity, desired reaction conditions, and overall process efficiency.

FeatureBredereck's ReagentDMF-DMA
Reactivity Very High . Powerful aminomethylenating agent.[3][4]Moderate to High . Very effective for activated CH₂ groups.[2]
Key Feature In situ generation of tert-butoxide, a strong base.[4][5][6]Relies on the inherent acidity of the substrate.[2]
Substrate Scope Broad . Excellent for less acidic ketones, sterically hindered systems, and complex molecules.[3][5][12]Good . Ideal for β-dicarbonyls and other activated ketones.[2] Less reactive ketones may require forcing conditions.
Reaction Conditions Often milder temperatures and shorter reaction times.[4]Varies from room temperature to high-temperature reflux for extended periods (3-24h).[11][13]
Byproducts tert-Butanol and dimethylamine.[7]Methanol.[2]
Advantages - Superior reactivity for challenging substrates.[6][14]- Often provides excellent yields where DMF-DMA fails.[12][14]- Broader applicability.- Widely available and cost-effective.- Simple reaction workup (evaporation of volatile byproducts).- Excellent for highly activated substrates.
Disadvantages - Higher cost.- More sensitive to handling and protic impurities.[3]- May require harsh conditions (high heat, long times) for less reactive ketones.[11]- Potential for side reactions or decomposition under prolonged heating.

Experimental Protocols

The following are generalized, representative protocols. Researchers should optimize conditions for their specific 3-oxopiperidine derivative.

Protocol 1: Synthesis of Enaminone using DMF-DMA (Thermal Conditions)

This protocol is adapted from standard procedures for less activated ketones.[11]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the 3-oxopiperidine hydrochloride salt (1.0 eq) and a suitable anhydrous, high-boiling solvent (e.g., xylene, toluene, ~5-10 mL per mmol of substrate).

  • Basification (if starting from salt): Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Reagent Addition: Add DMF-DMA (1.1 - 1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 3-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, allow the mixture to cool to room temperature. Evaporate the solvent and other volatile components under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure enaminone product.

Protocol 2: Synthesis of Enaminone using Bredereck's Reagent

This protocol leverages the higher reactivity of Bredereck's reagent, which may allow for milder conditions. Microwave-assisted synthesis has also been shown to be effective.[15]

  • Setup: In a dry reaction vessel suitable for heating (conventional or microwave), under an inert atmosphere, dissolve the 3-oxopiperidine derivative (1.0 eq) in a minimal amount of an anhydrous aprotic solvent (e.g., DMF, toluene).

  • Reagent Addition: Slowly add Bredereck's reagent (1.2 - 1.5 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60-100 °C) for 1-5 hours. Alternatively, for microwave synthesis, heat the mixture to ~150-190 °C for 5-10 minutes.[15] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture. If a solid precipitates, it can be collected by filtration. Otherwise, the mixture can be quenched by pouring it onto crushed ice, which often induces precipitation of the product.[15]

  • Purification: Collect the solid product by filtration, wash with cold water or a non-polar solvent (e.g., pentane), and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Decision-Making Workflow

To aid in selecting the appropriate reagent, the following decision tree illustrates a logical workflow based on substrate properties and process considerations.

Caption: Reagent selection workflow for enaminone synthesis.

Conclusion

Both Bredereck's reagent and DMF-DMA are highly effective for the synthesis of 3-oxopiperidine enaminones, but they are not interchangeable. The choice is a strategic one based on chemical principles and practical considerations.

DMF-DMA stands as the workhorse reagent: economical, widely used, and exceptionally efficient for substrates with sufficiently acidic α-protons. It is the logical first choice for straightforward and scalable syntheses where the substrate is known to be reactive.

Bredereck's Reagent is the specialist's tool: a more powerful and reactive agent that excels where DMF-DMA may falter.[12][14] Its ability to generate a strong base in situ makes it indispensable for less activated, sterically demanding, or thermally sensitive 3-oxopiperidine derivatives. While more costly, its superior performance in challenging cases can save significant time and resources in multi-step synthetic campaigns, ultimately justifying the investment.

For the drug development professional, a thorough understanding of both reagents allows for a flexible and robust approach to library synthesis and lead optimization, ensuring that even challenging scaffolds can be functionalized efficiently to accelerate the discovery process.

References

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2018). Synthesis of some enaminone derivatives under solvent-free process. J.MAR.CHIM.HETEROCYCL., 17(2), 50-59. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Scalable synthesis of enaminones utilizing Gold's reagents. Organic letters, 10(16), 3481–3484. [Link]

  • Quora. (2017). What is the mechanism of reaction dimedone with DMF.DMA? Quora. [Link]

  • Al-Zaydi, K. M. (2008). Studies on enaminones: Synthesis and chemical reactivity of 4-dimethylamino-3-phenyl-but-3-en-2-one. Organic Chemistry: An Indian Journal, 4(1), 5-11. [Link]

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  • Liskon Biological. (2024). Common Questions and Answers about DMF-DMA. Liskon Biological. [Link]

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  • Al-Zahrani, J. H., El-Sayed, N. N. E., & El-Gazzar, A. R. B. A. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Molecules, 25(20), 4829. [Link]

  • MDPI. (2023). Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of enaminones. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. PMC. [Link]

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Validating the structure of cyclized products derived from 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Foreword: Beyond the Flask – The Imperative of Structural Certainty

In the landscape of modern medicinal chemistry, the piperidine ring remains a cornerstone of pharmacophore design. Its conformational flexibility and synthetic tractability have made it a privileged scaffold in countless therapeutic agents. The functionalization of this core, particularly through the strategic elaboration of building blocks like 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine, opens a gateway to a diverse array of fused heterocyclic systems. However, with this synthetic power comes a critical responsibility: the unambiguous validation of the resulting molecular architecture.

The cyclization of 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine with various dinucleophiles can theoretically yield a number of constitutional isomers. For instance, reaction with a substituted hydrazine could potentially form two distinct regioisomeric pyrazoles. Mistaking one isomer for another is not a trivial error; it can lead to the misinterpretation of structure-activity relationships (SAR), flawed mechanistic hypotheses, and ultimately, the costly failure of a drug discovery campaign.

This guide is conceived from years of hands-on experience in our applications laboratory, addressing the very real challenge of structural ambiguity in heterocyclic synthesis. It is not intended as a rigid protocol, but rather as a strategic framework for orthogonal structural validation. We will move beyond simply listing techniques, and instead, delve into the "why" behind our experimental choices, providing the causal logic that underpins a robust and self-validating analytical workflow. Our central case study will focus on the formation of piperidine-fused pyrazoles, for which a wealth of high-quality analytical data is available, and we will extend these principles to the analogous isoxazole and pyrimidine systems.

The Synthetic Challenge: A Fork in the Reaction Pathway

1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine is a versatile precursor, primed for cyclization. Its enaminone functionality presents two electrophilic sites—the carbonyl carbon and the β-carbon of the enamine—for reaction with dinucleophiles. Let's consider the reaction with a monosubstituted hydrazine, R-NHNH₂. As illustrated below, this can lead to two possible regioisomeric pyrazolo[4,3-c]piperidine products.

Figure 1: Potential cyclization pathways of 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine with a substituted hydrazine leading to two regioisomeric pyrazolo[4,3-c]piperidine products.

Our primary analytical challenge is to definitively distinguish between Regioisomer A and Regioisomer B. This guide will equip you with the necessary tools to do so with confidence.

A Multi-pronged Approach to Structural Elucidation

No single analytical technique can be considered infallible. A robust structural validation strategy relies on the convergence of data from multiple, independent methods. Below, we outline a logical workflow that progresses from initial confirmation of mass and connectivity to the fine details of spatial relationships.

G cluster_2D_NMR 2D NMR Suite Start Synthesized Product Mixture MS Mass Spectrometry (Confirm Molecular Weight) Start->MS 1D_NMR 1D NMR (¹H, ¹³C, DEPT) (Initial Connectivity & Functional Groups) MS->1D_NMR Correct Mass 2D_NMR 2D NMR (Detailed Connectivity & Regiochemistry) 1D_NMR->2D_NMR Plausible Fragments XRay X-ray Crystallography (Absolute Structure - The Gold Standard) 2D_NMR->XRay Ambiguity Remains or Crystal Available Final_Structure Validated Structure 2D_NMR->Final_Structure Unambiguous Assignment COSY COSY (¹H-¹H Correlations) XRay->Final_Structure HSQC HSQC (¹H-¹³C One-Bond Correlations) HMBC HMBC (¹H-¹³C Long-Range Correlations) NOESY NOESY (¹H-¹H Through-Space Correlations)

Figure 2: A logical workflow for the structural validation of novel heterocyclic compounds.

I. Mass Spectrometry: The First Checkpoint

High-resolution mass spectrometry (HRMS) is the initial and most straightforward step. It confirms that the cyclization has occurred as expected and that the product has the correct elemental composition.

TechniqueInformation GainedCausality
HRMS (e.g., ESI-TOF) Provides the exact mass of the molecular ion.Confirms the molecular formula of the cyclized product, ruling out unexpected side reactions such as dimerization or incomplete cyclization.

While HRMS confirms the "what" in terms of atomic composition, it cannot distinguish between constitutional isomers, which have identical molecular formulas and, therefore, the same exact mass.[1][2]

II. 1D NMR Spectroscopy: The Foundational Framework

¹H and ¹³C NMR spectroscopy provide the first insights into the connectivity of the molecule.

  • ¹H NMR: Reveals the number of distinct proton environments, their multiplicities (spin-spin coupling), and their chemical shifts.

  • ¹³C NMR (with DEPT): Shows the number of distinct carbon environments and, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, distinguishes between CH₃, CH₂, CH, and quaternary carbons.

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Run DEPT-135 and DEPT-90 experiments to aid in carbon type assignment.

  • Initial Analysis: Integrate the ¹H signals and analyze the coupling patterns. Correlate the number of signals in both spectra with the expected number for the potential isomers.

III. 2D NMR Spectroscopy: Deciphering the Regiochemistry

This is where the definitive structural assignment for our pyrazole case study is made. A suite of 2D NMR experiments allows us to piece together the molecular puzzle by observing correlations between nuclei. A study by Matulevičiūtė et al. provides an excellent example of using a full suite of NMR techniques to distinguish between regioisomeric piperidine-fused pyrazoles.[3][4]

A. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within the piperidine ring.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling). This allows for the unambiguous assignment of protonated carbons.

C. HMBC (Heteronuclear Multiple Bond Correlation): The Key to Regiochemistry

The HMBC experiment is arguably the most critical for distinguishing between our regioisomers. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). By carefully analyzing these long-range correlations, we can bridge non-protonated carbons (like the pyrazole quaternary carbons) to specific protons, thereby establishing the overall connectivity.

D. NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations

The NOESY experiment detects correlations between protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for confirming assignments and can provide additional evidence for one regioisomer over another by observing spatial proximity between, for example, a substituent on the pyrazole nitrogen and specific protons on the piperidine ring.[5][6][7]

Case Study: Distinguishing Piperidine-Fused Pyrazole Regioisomers

Let's consider the two potential pyrazole products from the reaction of a β-enamino diketone derived from N-Boc-piperidine-4-carboxylic acid with phenylhydrazine, as detailed by Matulevičiūtė et al.[3]

Regioisomer 5a (Major) Regioisomer 6a (Minor)
Phenyl group on N1 of the pyrazolePhenyl group on N2 of the pyrazole

Table 1: Key Differentiating Features of Pyrazole Regioisomers

Analytical TechniqueExpected Observation for Regioisomer 5aExpected Observation for Regioisomer 6aRationale for Differentiation
¹H-¹³C HMBC Correlation between the piperidine 4'-H proton and the pyrazole C5 quaternary carbon.Correlation between the piperidine 4'-H proton and the pyrazole C3 quaternary carbon.The position of the piperidine ring relative to the pyrazole carbons is different in the two isomers, leading to distinct long-range correlations.
¹H-¹⁵N HMBC Three-bond correlations between the piperidine 4'-H proton and the "pyrrole-like" N1 nitrogen.[3]Three-bond connectivity between the piperidine 4'-H proton and the "pyridine-like" N2 nitrogen.[3]The different nitrogen environments ("pyrrole-like" vs. "pyridine-like") have distinct chemical shifts, and their correlation to the same piperidine proton definitively establishes the point of attachment.[3]
¹H-¹H NOESY NOE between the ortho-protons of the N1-phenyl group and the piperidine 4'-H proton.[3]NOE between the ortho-protons of the N2-phenyl group and the pyrazole 5-H proton.The spatial proximity of the phenyl group to different parts of the fused ring system in each isomer results in unique through-space correlations.[3]

Comparative Analysis for Isoxazole and Pyrimidine Derivatives

The same principles of structural validation apply to other heterocyclic systems derived from 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine.

  • Isoxazolo[4,5-c]piperidines: Formed by reaction with hydroxylamine. The key will be to use HMBC to establish long-range correlations from the piperidine protons to the quaternary carbons of the isoxazole ring to confirm the fusion pattern.

  • Pyrimido[4,5-c]piperidines: Synthesized using amidines. Again, HMBC will be crucial for connecting the piperidine framework to the pyrimidine ring. The chemical shifts of the pyrimidine protons and carbons will also be diagnostic.

IV. X-ray Crystallography: The Ultimate Arbiter

When NMR data is ambiguous, or when absolute confirmation of stereochemistry is required, single-crystal X-ray crystallography is the gold standard.[3] It provides a definitive three-dimensional map of the molecule, leaving no doubt as to its structure. The primary challenge is often obtaining a crystal of suitable quality for diffraction.

Conclusion: A Commitment to Rigor

The synthesis of novel heterocyclic compounds is a creative and exciting endeavor. However, the value of these new molecules is entirely dependent on the certainty of their structures. By adopting a multi-faceted and logical approach to structural validation, beginning with mass spectrometry, building a framework with 1D NMR, and then meticulously piecing together the final structure with a suite of 2D NMR experiments, researchers can proceed with confidence. The principles outlined in this guide, exemplified by the detailed analysis of piperidine-fused pyrazoles, provide a robust pathway to navigate the complexities of isomeric products and ensure the integrity of your scientific findings.

References

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Jones, R. C. F., Choudhury, A. K., Iley, J. N., Light, M. E., Loizou, G., & Pillainayagam, T. A. (2012). Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, masked precursors to acylpyridones. Beilstein Journal of Organic Chemistry, 8, 344–351. [Link]

  • ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and... [Image]. Retrieved from [Link]

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • ResearchGate. (n.d.). Key HMBC and NOESY correlations of 2–4. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. [Image]. Retrieved from [Link]

  • PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Retrieved from [Link]

  • MDPI. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Retrieved from [Link]

  • Julian, R. R., et al. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Spectroscopy Online. [Link]

  • Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. [Link]

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A Senior Application Scientist's Guide to Benchmarking Pyrazole Synthesis Yields from Diverse Enaminone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold remains a cornerstone of medicinal chemistry. Its versatile pharmacological profile necessitates efficient and high-yielding synthetic strategies. Among the various routes to this privileged heterocycle, the cyclocondensation of enaminones with hydrazines offers a robust and adaptable approach. This guide provides an in-depth, comparative analysis of pyrazole synthesis yields, focusing on the influence of different enaminone precursors. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to inform your synthetic design.

The Enduring Importance of Pyrazoles and the Enaminone Route

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are integral components of numerous pharmaceuticals due to their ability to modulate a wide array of biological targets. The synthesis of pyrazoles via the reaction of a 1,3-dielectrophilic species with a hydrazine is a classic and widely employed strategy. Enaminones, possessing both electrophilic and nucleophilic centers, serve as excellent 1,3-dielectrophilic synthons for this transformation. The general reaction proceeds through a nucleophilic attack of the hydrazine on the enaminone, followed by cyclization and dehydration to afford the aromatic pyrazole ring.

The choice of the enaminone precursor significantly impacts the reaction's efficiency, regioselectivity, and overall yield. This guide will benchmark the performance of three common classes of enaminone precursors:

  • β-Enamino Keto Esters: Derived from β-ketoesters.

  • N,N-Disubstituted Enaminones: Often prepared from ketones and formamide acetals.

  • β-Enaminonitriles: Derived from β-ketonitriles.

Benchmarking Pyrazole Yields: A Comparative Analysis

The following sections provide a detailed examination of pyrazole synthesis using different enaminone precursors, complete with experimental data and mechanistic insights.

Pyrazole Synthesis from β-Enamino Keto Esters

β-Enamino keto esters are versatile intermediates that readily react with hydrazines to produce pyrazoles, often in good to excellent yields. The presence of the ester group can influence the reactivity of the enaminone system.

Reaction Scheme:

cluster_0 β-Enamino Keto Ester cluster_1 Hydrazine cluster_2 Pyrazole R1(CO)CH=C(NHR3)COOR2 R1(CO)CH=C(NHR3)COOR2 Pyrazole_Product N N-R4 R1 COOR2 R1(CO)CH=C(NHR3)COOR2->Pyrazole_Product + H2NNHR4 - R3NH2 - H2O H2NNHR4 H2NNHR4

General reaction for pyrazole synthesis from a β-enamino keto ester.

Experimental Data:

Enaminone PrecursorHydrazineSolventConditionsYield (%)Reference
Methyl 2-(benzylamino)crotonateHydrazine hydrateEthanolReflux, 3-4 hGood[1]
Methyl 2-(benzylamino)crotonateMethylhydrazineEthanolReflux, 3-4 h90[2]
Methyl 2-(benzylamino)crotonateBenzylhydrazineEthanolReflux, 3-4 h78[2]
Methyl 2-(benzylamino)crotonatePhenylhydrazineEthanolReflux, 3-4 h84[2]
Ethyl 2-(dimethylaminomethylene)-3-oxobutanoatePhenylhydrazineTFErt, solvent-freeHigh[3]

Note: "Good" and "High" yields are reported as described in the source literature where specific quantitative data was not provided.

Mechanistic Insights & Causality:

The reaction is believed to proceed via a Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the β-carbon of the enaminone. This is followed by an intramolecular cyclization with the elimination of the amine and subsequent dehydration to form the aromatic pyrazole ring. The reactivity of β-enamino keto esters is enhanced by the presence of the ester group, which activates the double bond for nucleophilic attack.[1]

G start β-Enamino Keto Ester + Hydrazine step1 Michael Addition start->step1 step2 Cyclization Intermediate step1->step2 step3 Elimination of Amine step2->step3 step4 Dehydration step3->step4 end Pyrazole step4->end

Proposed mechanism for pyrazole formation from β-enamino keto esters.

Experimental Protocol: Synthesis of Methyl 5-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxylate [2]

  • A solution of methyl 2-(benzylamino)crotonate (1 mmol) and methylhydrazine (1.1 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated at reflux for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrazole.

Pyrazole Synthesis from N,N-Disubstituted Enaminones

N,N-disubstituted enaminones, particularly those derived from dimethylformamide dimethyl acetal (DMF-DMA), are highly reactive and versatile precursors for pyrazole synthesis. Their reaction with hydrazines often proceeds under mild conditions and can be part of efficient one-pot, multicomponent reactions.

Reaction Scheme:

cluster_0 N,N-Disubstituted Enaminone cluster_1 Hydrazine cluster_2 Pyrazole R1(CO)CH=CHN(CH3)2 R1(CO)CH=CHN(CH3)2 Pyrazole_Product N N-R2 R1 H R1(CO)CH=CHN(CH3)2->Pyrazole_Product + H2NNHR2 - (CH3)2NH - H2O H2NNHR2 H2NNHR2

General reaction for pyrazole synthesis from an N,N-disubstituted enaminone.

Experimental Data:

Enaminone PrecursorHydrazine DerivativeSolventConditionsYield (%)Reference
(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-oneHydrazine HydrateEthanolRefluxHigh[4]
N,N-dimethylenaminonesSulfonyl hydrazinesDMFI2, TBHP, NaHCO3, rtModerate to poor[5]
Enaminones from AcetophenonesHydrazine HydrateDMFFlow chemistry, 150 °C50-95[6]
(E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-oneHydrazine hydrochlorideWaterReflux, 1hGood[7]

Note: "High," "Good," and "Moderate to poor" yields are reported as described in the source literature where specific quantitative data was not provided.

Mechanistic Insights & Causality:

The reaction mechanism is similar to that of β-enamino keto esters, involving a nucleophilic attack, cyclization, and elimination sequence. The dimethylamino group is an excellent leaving group, which facilitates the final aromatization step.[4] In some cases, the reaction can be part of a domino or multicomponent sequence, where the enaminone is generated in situ from a ketone and DMF-DMA, followed by the addition of hydrazine.[6][7]

G cluster_workflow One-Pot Synthesis Workflow A Ketone + DMF-DMA B In situ Enaminone Formation A->B C Addition of Hydrazine B->C D Pyrazole Formation C->D

Workflow for one-pot pyrazole synthesis via in situ enaminone formation.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles [8]

  • To a solution of the ketone (1 mmol) and aldehyde (1.1 mmol) in ethanol (5 mL), add hydrazine monohydrochloride (1.2 mmol).

  • Stir the mixture at room temperature until the formation of the pyrazoline intermediate is complete (monitored by TLC).

  • Add bromine (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring until the oxidation to the pyrazole is complete.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Pyrazole Synthesis from β-Enaminonitriles

β-Enaminonitriles offer another valuable entry point to pyrazoles, particularly for the synthesis of 4-aminopyrazoles. The Thorpe-Ziegler cyclization is a key transformation in this synthetic route.

Reaction Scheme:

cluster_0 β-Enaminonitrile cluster_1 Hydrazine cluster_2 Aminopyrazole R1C(NH2)=CHCN R1C(NH2)=CHCN Aminopyrazole_Product N N-R2 R1 NH2 R1C(NH2)=CHCN->Aminopyrazole_Product + H2NNHR2 - H2O H2NNHR2 H2NNHR2

General reaction for aminopyrazole synthesis from a β-enaminonitrile.

Experimental Data:

Enaminonitrile PrecursorReactionSolventConditionsYield (%)Reference
2-Aryl-2-piperidinylacrylonitrilesCoupling with diazonium salts, then cyclization--Good[9]
3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitrilesCondensation with hydrazines--Excellent[10]
Malononitrile derivativesCyclocondensation with arylhydrazinesWater/PEG-400FeCl3/PVP, 80°C, 2-4hup to 97[11]
β-AminocrotononitrileReaction with arylhydrazineWaterRefluxGood

Note: "Good" and "Excellent" yields are reported as described in the source literature where specific quantitative data was not provided.

Mechanistic Insights & Causality:

The synthesis of aminopyrazoles from enaminonitriles often involves the Thorpe-Ziegler cyclization. This intramolecular condensation is driven by the formation of a stable aromatic ring. The reaction of β-enaminonitriles with hydrazines provides a direct route to 3(5)-aminopyrazoles. The regioselectivity of the cyclization can be influenced by the reaction conditions.

Experimental Protocol: Synthesis of 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles [10]

  • A mixture of the appropriate 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile (10 mmol) and hydrazine hydrate (15 mmol) is stirred at room temperature.

  • The reaction is typically exothermic and proceeds rapidly.

  • After the reaction subsides, the mixture is cooled, and the solid product is collected by filtration.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure aminopyrazole.

Summary of Yields and Key Considerations

Enaminone PrecursorTypical Yield Range (%)Key AdvantagesKey Considerations
β-Enamino Keto Esters78 - 90 (Good to High)Readily available starting materials, good to excellent yields.Potential for regioisomeric mixtures with unsymmetrical hydrazines.
N,N-Disubstituted Enaminones50 - 95 (Good to High)High reactivity, suitable for one-pot and multicomponent reactions.The enaminone precursor may need to be prepared in a separate step.
β-Enaminonitrilesup to 97 (Good to Excellent)Direct route to valuable aminopyrazoles, often high-yielding.The synthesis of the enaminonitrile precursor can be multi-step.

Conclusion and Future Outlook

The synthesis of pyrazoles from enaminone precursors is a highly effective and versatile strategy. The choice of the enaminone backbone—be it a keto ester, a simple N,N-disubstituted enaminone, or a nitrile—offers chemists a powerful toolkit to tailor their synthetic approach based on the desired substitution pattern and available starting materials.

  • β-Enamino keto esters provide a reliable route with generally high yields.

  • N,N-Disubstituted enaminones excel in their reactivity and suitability for streamlined one-pot procedures.

  • β-Enaminonitriles are the precursors of choice for accessing the synthetically important class of aminopyrazoles, often with exceptional yields.

As the demand for novel pyrazole-based therapeutics continues to grow, the development of even more efficient, sustainable, and atom-economical synthetic methods will remain a key focus. Future research will likely explore novel catalytic systems, expanded substrate scopes, and the application of flow chemistry to further optimize the synthesis of this invaluable heterocyclic scaffold. By understanding the nuances of each enaminone precursor, researchers can make informed decisions to accelerate the discovery and development of next-generation pharmaceuticals.

References

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  • Reddy, C. S., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4991. [Link]

  • Portilla, J., et al. (2012). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2012(1), 194-226. [Link]

  • Al-Mousawi, S. M., Moustafa, M. S., El-Apasery, M. A., & Elnagdi, M. H. (2011). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 16(5), 4138-4147. [Link]

  • Reddy, C. S., et al. (2019). ChemInform Abstract: One-Pot Regioselective Synthesis of 1,4,5-Trisubstituted Pyrazoles under Solvent-Free Conditions Without Catalyst. ResearchGate. [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2009). Heterocyclic Synthesis via Enaminonitriles: A Convenient Route to Some New Pyrazole, Isoxazole, Pyrimidine, Pyrazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimidazole and Pyrido[1,2-a]benzimidazole Derivatives†. Journal of Chemical Research, Synopses, (1), 40-43. [Link]

  • Betcke, I., Götzinger, A., Kornet, M., & Müller, T. J. (2024). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-219. [Link]

  • GalChimia. (2015, February 19). R&D Work: One-pot Synthesis of Pyrazoles using Flow Chemistry. [Link]

  • Gomaa, M. A. M., & Ali, M. M. (2015). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 20(7), 12327-12344. [Link]

Sources

Benchmarking Purity: Elemental Analysis Standards for tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

The Molecule: tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate (C₁₃H₂₂N₂O₃, MW: 254.33 g/mol ). Role: A critical "enaminone" building block used to synthesize fused heterocycles (e.g., 1,6-naphthyridines, pyridopyrimidines) for kinase inhibitors (JAK, EGFR targets). The Challenge: While Elemental Analysis (CHN) remains the historical "gold standard" for publication-quality purity, this specific scaffold presents unique challenges. The enaminone moiety is reactive, and the piperidine ring often traps crystallization solvents (DCM, EtOAc), leading to frequent CHN failures despite high chromatographic purity.

This guide compares the traditional Combustion Analysis (CHN) against the modern Quantitative NMR (qNMR) standard, establishing a validated workflow for researchers.

Theoretical Baseline: The "Perfect" Standard

Before assessing purity, the theoretical elemental composition must be established. Any deviation >0.4% (ACS Standard) implies contamination or solvation.

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1312.011156.14361.39%
Hydrogen (H) 221.00822.1768.72%
Nitrogen (N) 214.00728.01411.01%
Oxygen (O) 315.99947.99718.87%
Total 254.33 100.00%

Comparative Analysis: CHN vs. qNMR vs. HPLC

For this specific enaminone, "Purity" is not a single metric. Below is the comparative performance of analytical standards.

Performance Matrix
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HPLC (UV @ 254nm)
Primary Utility Bulk purity confirmation (Solid State).Absolute quantification & Solvate ID.Relative purity (Chromatographic).[1][2]
Sensitivity Extremely High (Detects <0.5% water/solvent).High (limited by S/N ratio).Medium (depends on extinction coeff).
Specific Failure Trapped Solvent: 0.2 mol DCM causes ~2% C deviation.None: Distinctly identifies solvent peaks.Invisible: Solvents/inorganics don't absorb UV.
Sample Req. 2–5 mg (Destructive).5–20 mg (Non-destructive).<1 mg (Destructive).
Verdict The "Gatekeeper" Pass = Ultra-pure.Fail = Common for this molecule.The "Diagnostician" Best for determining actual active mass.The "Screening Tool" Insufficient for bulk characterization.
Data Simulation: The "Solvate Trap"

Scenario: A sample is 98% pure by HPLC but contains 3% residual Dichloromethane (DCM) by weight.

  • CHN Result: Carbon found = 58.9% (Theoretical 61.39%). Result: FAIL (>0.4% deviation).

  • qNMR Result: Integrates enaminone protons vs. Internal Standard (e.g., TCNB). Identifies DCM peak at 5.30 ppm. Calculates "Active Moiety" as 97% w/w. Result: PASS (with qualification).

Experimental Protocols

Protocol A: Sample Preparation for CHN (The Critical Step)

The enaminone is thermally sensitive; standard oven drying may cause decomposition (browning).

  • Vessel: Use a chemically inert drying pistol or a vacuum desiccator.

  • Desiccant: Activated Phosphorus Pentoxide (

    
    ) is mandatory. Silica gel is insufficient for removing tightly bound DCM from the piperidine ring.
    
  • Conditions:

    • Vacuum: < 0.1 mbar (High Vacuum).

    • Temperature: 40°C (Do NOT exceed 50°C; enaminones can cyclize or degrade).

    • Duration: 12–24 hours.

  • Validation: Weigh sample. Return to vacuum for 2 hours. Reweigh. If mass

    
    , repeat.
    
Protocol B: qNMR Validation (The Modern Standard)

Use this when CHN fails or to determine "Potency" for biological assays.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Solid) or Dimethyl sulfone.

    • Why? Non-volatile, distinct singlets that do not overlap with the enaminone alkene proton (~7.5–8.0 ppm).

  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    if trace acid is present, as it hydrolyzes the enaminone).
  • Acquisition:

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Essential for quantitative integration).
    • Scans: 16 or 32.

    • Pulse Angle: 90°.

  • Calculation:

    
    
    

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for validating the purity of tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate, specifically addressing the solvent-trap issue.

PurityValidation Start Crude Enaminone Isolated HPLC Step 1: HPLC/LC-MS (Check Organic Purity) Start->HPLC Dry Step 2: High-Vac Drying (40°C, P2O5, 12h) HPLC->Dry >95% Area CHN Step 3: Combustion Analysis (Tolerance ±0.4%) Dry->CHN Pass PASS: Gold Standard (Suitable for Publication) CHN->Pass Within Limits Fail FAIL: Deviation > 0.4% CHN->Fail Outside Limits qNMR Step 4: qNMR (DMSO-d6) (Internal Std: TMB) Fail->qNMR Decision Analyze Impurity Profile qNMR->Decision Recryst Chemical Impurity Found (Recrystallize) Decision->Recryst Unknown Peaks Solvate Solvent Trapped (Calculate Wt% Potency) Decision->Solvate Solvent Peaks Only

Caption: Analytical decision matrix prioritizing CHN for bulk purity but utilizing qNMR to resolve solvent entrapment issues common in enaminone scaffolds.

Conclusion & Recommendation

For tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate, Combustion Analysis (CHN) remains the rigorous standard for proving the material is free of trapped solvents and inorganic salts. However, due to the hygroscopic and solvate-forming nature of the piperidine ring:

  • Target: Aim for CHN compliance (

    
    ) using the P₂O₅ drying protocol.
    
  • Fallback: If CHN fails solely due to Carbon deviation (solvent trap), qNMR is the scientifically acceptable alternative (per J. Med. Chem. guidelines) to assign an "Effective Weight %" for downstream synthesis.

  • Avoid: Do not rely on HPLC area % alone; it will mask the significant mass errors caused by trapped DCM/EtOAc, leading to stoichiometry errors in subsequent cyclization reactions.

References

  • American Chemical Society. (2025). Journal of Medicinal Chemistry Author Guidelines: Elemental Analysis and Purity. ACS Publications. [Link]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10610967: tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopiperidine-1-carboxylate. PubChem.[3][4] [Link]

  • Kuveke, R. et al. (2023). Elemental Analysis: Is it still fit for purpose in the modern age? Chemistry World. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma Resources. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel derivative within the piperidine class of compounds, 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine presents a unique profile of chemical properties that necessitate a rigorous and informed approach to laboratory safety. This guide provides drug development professionals, researchers, and scientists with essential, actionable information for the safe handling, use, and disposal of this compound. Our focus is on proactive risk mitigation through the correct application of personal protective equipment (PPE), engineering controls, and documented procedures, ensuring both personal safety and the integrity of your research.

While specific toxicological data for this compound is not extensively documented, its structural relation to piperidine and other Boc-protected amines provides a strong basis for establishing robust safety protocols. Piperidine derivatives can be hazardous, with potential risks including irritation to the skin, eyes, and respiratory tract.[1] Therefore, treating 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine with a high degree of caution is paramount.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine, a thorough risk assessment is critical. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2] To minimize these risks, all operations involving this compound must be conducted within a certified chemical fume hood.[1] This engineering control is fundamental to preventing the inhalation of any aerosols, vapors, or dust that may be generated.[3][4]

Furthermore, an operational laboratory conducting work with such chemicals must be equipped with easily accessible and fully functional safety showers and eyewash stations.[1][5] All personnel should be familiar with their locations and proper operation before beginning any experimental work.

II. Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine, based on the known hazards of related piperidine compounds.[1][6]

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1][7]Protects against splashes and airborne particles that can cause serious eye damage.[8][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][6]Prevents skin contact and absorption. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[8][10]
Body Protection A laboratory coat or chemical-resistant apron.[1]Protects personal clothing from contamination and prevents skin exposure.[4][11]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when handling the compound outside of a fume hood or if there is a risk of aerosolization.[1] For significant spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary.[7][10][11]

III. Procedural Guidance for Safe Handling and Disposal

A systematic workflow is crucial for minimizing exposure and ensuring safety. The following diagram and procedural steps outline a comprehensive plan for the handling and disposal of 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Handling prep_sds Review Safety Data Sheet (SDS) for Analogous Compounds prep_sds->prep_ppe handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction disp_quench Quench Reaction and Neutralize handle_reaction->disp_quench Complete Experiment disp_waste Segregate and Label Hazardous Waste disp_quench->disp_waste disp_decon Decontaminate Glassware and Work Surfaces disp_waste->disp_decon disp_ppe Properly Remove and Dispose of PPE disp_decon->disp_ppe disp_wash Wash Hands Thoroughly disp_ppe->disp_wash

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.